1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

GPR35 GPCR antagonism selectivity profiling

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic diaryl urea derivative characterized by a 2-oxopyrrolidine ring attached to a central phenyl ring at the meta position and a thiophen-2-yl group on the opposite urea nitrogen. Its molecular formula is C₁₅H₁₅N₃O₂S (MW = 301.37).

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 1206985-07-0
Cat. No. B2722526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
CAS1206985-07-0
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C15H15N3O2S/c19-14-7-2-8-18(14)12-5-1-4-11(10-12)16-15(20)17-13-6-3-9-21-13/h1,3-6,9-10H,2,7-8H2,(H2,16,17,20)
InChIKeyLAQMVDIZGBYGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea (CAS 1206985-07-0): Structural and Physicochemical Baseline for Research Procurement


1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic diaryl urea derivative characterized by a 2-oxopyrrolidine ring attached to a central phenyl ring at the meta position and a thiophen-2-yl group on the opposite urea nitrogen. Its molecular formula is C₁₅H₁₅N₃O₂S (MW = 301.37) . The compound is listed in the ECBD (European Chemical Biology Database) with the identifier EOS97593 and has been screened in a GPR35 antagonism assay [1]. Predicted physicochemical descriptors include a calculated logP of 3.72, topological polar surface area (TPSA) of 64.95 Ų, and zero hydrogen bond donors [2].

Why Simple Substitution of 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea with Generic Urea Analogs Risks Erroneous Screening Results


Diaryl ureas bearing a 2-oxopyrrolidine moiety are not a uniform pharmacological class. The specific meta-substitution pattern of the oxopyrrolidine on the central phenyl ring, combined with the 2-thiophenyl terminus, defines a unique spatial and electronic signature that determines both target engagement and selectivity profiles . Direct experimental evidence shows that this compound is inactive as a GPR35 antagonist (IC₅₀ > 100 µM), whereas close structural analogs within the broader GPR35 ligand space—such as the naphthyl-urea derivative CID 2745687—exhibit potent antagonism (IC₅₀ ≈ 160 nM) [1]. Therefore, replacing this compound with a generic urea analog without confirming its GPR35 activity status can introduce significant off-target confounding in assay systems where GPR35 is expressed (e.g., immune cells, gastrointestinal tract, dorsal root ganglia). Physicochemical differences, including a TPSA of 64.95 Ų and clogP of 3.72, further distinguish this compound from more polar urea derivatives, impacting membrane permeability and solubility in cell-based assays [2].

Quantitative Differentiation Evidence: 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea vs. GPR35-Active Urea Analogs


GPR35 Antagonism: Target Compound Is Inactive (>100 µM) While CID 2745687 Shows Potent Inhibition (IC₅₀ 160 nM)

In a BRET-based GPR35 antagonism assay using human GPR35–Gα13 SPASM sensor cells stimulated with 300 µM zaprinast, the target compound (EOS97593) was classified as inactive, with an IC₅₀ > 100 µM [1]. In contrast, the structurally related urea-based GPR35 antagonist CID 2745687 achieved an IC₅₀ of 160 nM (pIC₅₀ = 6.70–6.27) in comparable human GPR35 BRET-β-arrestin-2 interaction assays [2]. This represents a >625-fold difference in GPR35 inhibitory potency, establishing the target compound as a functionally inert control in GPR35-dependent systems.

GPR35 GPCR antagonism selectivity profiling

Physicochemical Differentiation: TPSA and Hydrogen Bond Donor Count vs. Urea Class Averages for CNS Permeability

The target compound has a predicted TPSA of 64.95 Ų and zero hydrogen bond donors (HBD = 0) [1]. By comparison, the median TPSA for orally bioavailable CNS drugs is approximately 45 Ų (range: 20–90 Ų), and a HBD count ≤ 1 is strongly correlated with improved passive blood–brain barrier permeability [2]. This places the target compound in a favorable zone for CNS penetration relative to many diaryl ureas that possess one or more N–H donors and TPSA values exceeding 80 Ų. The measured clogP of 3.72 further supports moderate lipophilicity suitable for membrane partitioning without exceeding the Lipinski ceiling of 5 [1].

physicochemical properties CNS drug-likeness permeability

Meta-Substituted 2-Oxopyrrolidine Isomer vs. Para-Substituted Analog: Regioisomeric Influence on Molecular Shape and Target Binding

The target compound incorporates the 2-oxopyrrolidine ring at the meta position (3-position) of the central phenyl ring, as confirmed by the SMILES notation and IUPAC name . The corresponding para-substituted isomer—1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea (CAS not explicitly assigned but structurally inferred)—would present the oxopyrrolidine moiety at a different dihedral angle relative to the urea linker, altering the overall molecular shape and potentially disrupting key hydrogen bond interactions with target proteins [1]. In kinase inhibitor design, meta-vs-para substitution on the central phenyl ring of diaryl ureas has been shown to modulate both potency and selectivity by repositioning the terminal heterocycle within the ATP-binding pocket [2]. While no direct head-to-head biochemical comparison between the meta and para isomers is publicly available, the experimental ECBD data confirms the meta-substituted compound’s unique GPR35-inactive profile [3].

regioisomer substitution pattern structure–activity relationship

Recommended Application Scenarios for 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea Based on Verified Evidence


GPR35-Negative Control Compound in GPCR Screening Cascades

In high-throughput or secondary screening campaigns targeting GPCRs co-expressed with GPR35 (e.g., in immune cell lines or dorsal root ganglion neurons), this compound serves as a verified inactive negative control. Its experimentally confirmed lack of GPR35 antagonism (IC₅₀ > 100 µM) [1] ensures that any observed pharmacological effect is not attributable to unintended GPR35 blockade, improving assay specificity over generic urea controls whose GPR35 status is unknown.

Privileged Scaffold for CNS-Penetrant Library Design with Zero HBD

With a TPSA of 64.95 Ų, clogP of 3.72, and—critically—zero hydrogen bond donors [2], this compound is a structurally favorable starting point for medicinal chemistry programs targeting CNS indications. Its physicochemical profile aligns with CNS multiparameter optimization (MPO) desirability criteria, differentiating it from more polar urea derivatives that carry one or more N–H donors [3]. Procurement for CNS-focused library synthesis is recommended when low HBD count is a primary selection criterion.

Regioisomer-Specific SAR Exploration of Meta- vs. Para-Substituted Diaryl Ureas

The compound’s unambiguous meta-substitution pattern (2-oxopyrrolidine at the 3-position of the phenyl ring) makes it a definitive regioisomer standard for structure–activity relationship studies. Comparative evaluation against the para-substituted isomer can elucidate the impact of substitution geometry on target engagement, metabolic stability, or off-target liability. Procurement must explicitly specify CAS 1206985-07-0 to avoid inadvertent supply of the para analog.

Thiophene-Containing Urea as a Metabolic Stability Benchmark

The thiophen-2-yl terminus imparts distinct electronic and metabolic properties compared to phenyl or pyridyl urea analogs. While direct metabolic stability data for this compound are not publicly available, the thiophene ring is known to influence cytochrome P450-mediated oxidation patterns [4]. Researchers investigating the metabolic fate of heteroaryl ureas can use this compound as a representative thiophene-containing member in comparative stability panels.

Quote Request

Request a Quote for 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.